molecular formula C29H24N2O2 B1663725 ER 50891 CAS No. 187400-85-7

ER 50891

Cat. No.: B1663725
CAS No.: 187400-85-7
M. Wt: 432.5 g/mol
InChI Key: LSGNKLDHMQVTEK-UHFFFAOYSA-N
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Description

ER 50891 is a potent antagonist of retinoic acid receptor alpha (RARα). It is known for its ability to reduce the inhibitory effect of all-trans retinoic acid and restore osteoblast differentiation induced by bone morphogenetic protein 2 . This compound has significant implications in the field of bone biology and retinoid receptor research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER 50891 involves the preparation of quinoline derivatives. The chemical name of this compound is 4-[5-[8-(1-Methylethyl)-4-phenyl-2-quinolinyl]-1H-pyrrolo-2-benzoic acid . The synthetic route typically involves the formation of the quinoline core followed by the introduction of the pyrrolo-benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ER 50891 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to prevent over-reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

ER 50891 has a wide range of applications in scientific research:

Comparison with Similar Compounds

ER 50891 is unique in its high selectivity and potency as an RARα antagonist. Similar compounds include:

These compounds differ in their receptor selectivity and biological effects, highlighting the unique properties of this compound in targeting RARα specifically.

Properties

IUPAC Name

4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGNKLDHMQVTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026640
Record name ER 50891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187400-85-7
Record name ER 50891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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